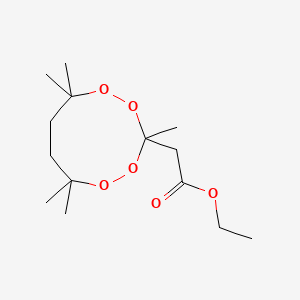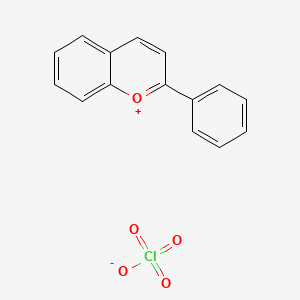![molecular formula C14H16B2O3 B13803874 [Hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid](/img/structure/B13803874.png)
[Hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylphenyl boronic acid anhydride is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom. The 4-methylphenyl group, also known as the para-tolyl group, is attached to the boron atom, making this compound a derivative of phenylboronic acid. Boronic acids and their derivatives are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 4-methylphenyl boronic acid anhydride, involves the electrophilic trapping of an organometallic reagent with a boric ester. For example, the reaction of an aryl Grignard reagent with a borate ester such as trimethyl borate at low temperatures can yield the desired boronic acid .
Industrial Production Methods: In industrial settings, the synthesis of boronic acids often involves continuous flow setups for handling organolithium chemistry on a multigram scale. This method allows for the efficient production of boronic acids with high throughput and excellent yields .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylphenyl boronic acid anhydride undergoes various chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert boronic acids to their corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: The Suzuki-Miyaura coupling typically requires a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Corresponding alcohols.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
4-Methylphenyl boronic acid anhydride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-methylphenyl boronic acid anhydride in the Suzuki-Miyaura coupling reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Methylphenylboronic acid
Comparison: 4-Methylphenyl boronic acid anhydride is unique due to the presence of the 4-methyl group, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, the methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in various reactions .
Propiedades
Fórmula molecular |
C14H16B2O3 |
|---|---|
Peso molecular |
253.9 g/mol |
Nombre IUPAC |
[hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid |
InChI |
InChI=1S/C14H16B2O3/c1-11-3-7-13(8-4-11)15(17)19-16(18)14-9-5-12(2)6-10-14/h3-10,17-18H,1-2H3 |
Clave InChI |
YQSNUWJZBNOQDJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C)(O)OB(C2=CC=C(C=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


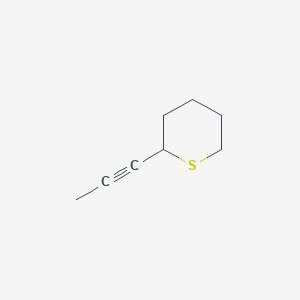
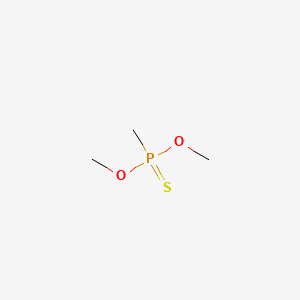
![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
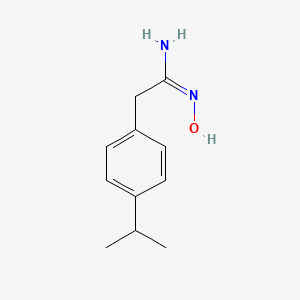
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
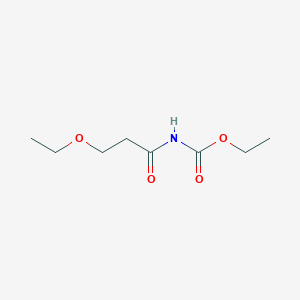
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
![(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride](/img/structure/B13803841.png)

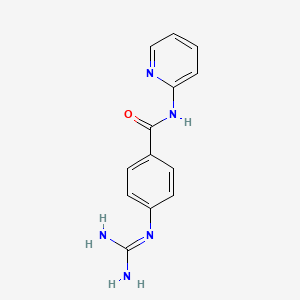
![2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy-](/img/structure/B13803863.png)
